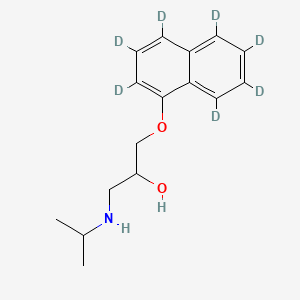
2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol
Overview
Description
2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol is a chemical compound with the CAS Number: 63693-10-7 . It has a molecular weight of 226.12 and its molecular formula is C6H8F6O2 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol is 1S/C6H8F6O2/c7-4(6(10,11)12)5(8,9)3-14-2-1-13/h4,13H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol is a liquid at ambient temperature . Its molecular weight is 226.12 , and its molecular formula is C6H8F6O2 .Scientific Research Applications
Gene Delivery Systems
2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol: has been explored for its potential in gene delivery systems. The compound’s unique structure allows it to interact with DNA, potentially enhancing the delivery of genetic material into cells. This could be particularly useful in gene therapy, where precise and efficient delivery of genes is crucial for treating genetic disorders .
Drug Delivery Systems
In the realm of drug delivery, 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol can be utilized to create fluorinated amphiphilic block copolymers. These copolymers can form micelles that encapsulate drugs, improving their solubility and stability. This application is significant for drugs that are poorly soluble in water, as it can enhance their bioavailability and therapeutic efficacy .
Fluoropolymers
The compound serves as a precursor for synthesizing fluoropolymers. Fluoropolymers exhibit exceptional chemical resistance and thermal stability, making them suitable for various industrial applications, including coatings and insulation materials. The incorporation of 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol into polymers can impart these desirable properties .
Surface Property Modification
2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol: can modify surface properties of materials. By integrating this compound into surface coatings, it’s possible to create hydrophobic surfaces that repel water and other substances. This application is valuable in creating self-cleaning surfaces and protective coatings .
Self-Assembly Behaviors
This compound is instrumental in studying self-assembly behaviors of block copolymers. The fluorinated end groups can drive the self-assembly process, leading to the formation of well-defined nanostructures. These structures have potential applications in nanotechnology and materials science .
Cross-Linkable Materials
Lastly, 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol is used in the synthesis of cross-linkable materials. When incorporated into copolymers, it can lead to materials that can be cross-linked to form stable networks. This property is advantageous in creating durable materials for biomedical applications and coatings .
Safety and Hazards
The safety information for 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol indicates that it is associated with some hazards. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P261 (avoid breathing dust/fume/gas/mist/vapours/spray), and P271 (use only outdoors or in a well-ventilated area) .
properties
IUPAC Name |
2-(2,2,3,4,4,4-hexafluorobutoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F6O2/c7-4(6(10,11)12)5(8,9)3-14-2-1-13/h4,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCKBJPBDWIANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(C(F)(F)F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol | |
CAS RN |
63693-10-7 | |
| Record name | 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/structure/B1453148.png)

![2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1453150.png)